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Abstract

Albomycin is a naturally occurring sideromycin antibiotic with potent activity against a range of
Gram-positive and Gram-negative bacteria.[1][2] Structurally, it is characterized by a unique
"Trojan horse" design, consisting of a ferrichrome-type siderophore that facilitates active
transport into bacterial cells, linked to a thionucleoside antibiotic warhead that inhibits seryl-
tRNA synthetase (SerRS), a crucial enzyme in protein synthesis.[3][4][5] This comprehensive
technical guide details the structure, chemical properties, and mechanism of action of
albomycin, providing researchers and drug development professionals with a thorough
understanding of this promising antimicrobial agent. The guide includes detailed experimental
protocols for its isolation, structural elucidation, and biological evaluation, along with a
summary of its key chemical and physical properties and antimicrobial activity.

Structure and Chemical Properties

Albomycin is a peptidyl nucleoside antibiotic belonging to the sideromycin class.[1][6] Its
structure is comprised of two main components: a ferrichrome-type siderophore and a
thionucleoside moiety.[3][4] The siderophore component, which is responsible for iron chelation
and transport into bacterial cells, consists of three molecules of 6-N-hydroxy-6-N-acetyl-L-
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ornithine linked by peptide bonds to a serine residue.[1] This siderophore structure is
analogous to ferrichrome, a fungal iron chelator.[4]

The C-terminus of the serine in the siderophore is connected to the antibiotic "warhead," a 4'-
thio (N4-carbamoyl-3-methyl) cytidine moiety, via another serine residue.[1] The sulfur atom
within the thioribosyl pyrimidine group is indispensable for the antibiotic's biological activity; its
replacement with oxygen results in a complete loss of antibacterial function.[3]

Several natural congeners of albomycin have been identified, with the most abundant being
albomycin 01, 32, and €.[3][7] These congeners differ in the substituent at the C4 position of
the pyrimidine nucleobase.[8] Albomycin 82 is generally the most potent of these natural
variants.[7]

Chemical and Physical Properties

A summary of the key chemical and physical properties of Albomycin &2 is presented in Table
1.

Property Value Reference
Molecular Formula C37H60N12018S [9]
Molecular Weight (Iron-free) 992.38 g/mol 9]
Molecular Weight (Iron

complex) 1045 Da [1]

CAS Number 34755-52-7 [9]
Appearance Not specified in search results

Melting Point Not specified in search results

. The iron complex is highly
Solubility _ [7]
soluble in water.

. Albomycin &2 is more stable
Stability o [10]
than albomycin € in D20.

Table 1: Chemical and Physical Properties of Albomycin &2
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Mechanism of Action

Albomycin exerts its antibacterial effect through a "Trojan horse" mechanism, exploiting
bacterial iron uptake systems to gain entry into the cell.[4][5] Once inside, it is cleaved by
peptidases to release its active warhead, which inhibits a vital cellular process.[4]

Cellular Uptake

The siderophore portion of albomycin mimics natural iron-siderophore complexes, allowing it
to be recognized and actively transported across the bacterial outer membrane.[11] In Gram-
negative bacteria such as Escherichia coli, this transport is mediated by the ferric hydroxamate
uptake protein A (FhuA), a TonB-dependent outer membrane transporter.[10][12]

Intracellular Activation and Target Inhibition

Following transport into the cytoplasm, intracellular peptidases hydrolyze the amide bond
linking the siderophore to the thionucleoside warhead, releasing the active inhibitor, SB-
217452.[4] SB-217452 is a potent and specific inhibitor of seryl-tRNA synthetase (SerRS), a
crucial enzyme responsible for attaching serine to its cognate tRNA during protein synthesis.
[13] By inhibiting SerRS, albomycin effectively shuts down protein production, leading to
bacterial cell death.[3]

The following diagram illustrates the "Trojan Horse" mechanism of action of Albomycin.
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Caption: "Trojan Horse" mechanism of Albomycin action.

Antimicrobial Activity

Albomycin exhibits potent antimicrobial activity against a broad spectrum of bacteria, including

clinically relevant pathogens. Its efficacy is particularly notable against strains that have

developed resistance to other classes of antibiotics.
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Minimum Inhibitory Concentrations (MICs)

The MIC values for albomycin and its congeners against various bacterial strains are
summarized in Table 2.
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Salmon
ella >64 >64 >64 <0.002 - - [10]

typhi

Table 2: Minimum Inhibitory Concentrations (MICs) of Albomycins and Comparator Antibiotics

Biosynthesis

The biosynthesis of albomycin is a complex process involving a dedicated gene cluster (abm)
found in Streptomyces species.[6][13] The pathway can be broadly divided into the synthesis of
the siderophore moiety and the thionucleoside core, followed by their conjugation.

The ferrichrome-type siderophore is assembled by a non-ribosomal peptide synthetase (NRPS)
system.[6][12] The biosynthesis of the thionucleoside moiety involves a series of enzymatic
reactions, including the incorporation of a sulfur atom, which is a critical step for the molecule's
bioactivity.[12]

The diagram below outlines the proposed biosynthetic pathway of Albomycin.
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Caption: Proposed biosynthetic pathway of Albomycin.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of
albomycin.
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Isolation and Purification of Albomycin from
Streptomyces sp.

This protocol is adapted from the method described for the isolation of wild-type and
descarbamoyl-desmethyl albomycins.[13]

Materials:

Streptomyces sp. culture producing albomycin

Tryptic Soy Broth (TSB) for seed culture

Albomycin production liquid medium

XAD4 or XAD7HP resin (Sigma)

Methanol

Chromatography column (20 cm x 2.6 cm)

Procedure:

¢ Inoculate a TSB seed culture with Streptomyces spores or mycelia and grow for 20-30 hours.
o Transfer a 5% inoculum to the albomycin production liquid medium in shaking flasks.

» Ferment for an additional 90-100 hours.

o Centrifuge the culture to obtain the cell-free broth.

o Pass one liter of the cell-free broth through a chromatography column packed with XAD4 or
XAD7HP resin.

e Wash the column with 200 mL of 3% methanol.

o Elute the albomycin-containing fraction with 300 mL of 50% methanol.
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 Further purification can be achieved using reversed-phase and size-exclusion
chromatography, followed by preparative high-performance liquid chromatography (HPLC).

[1]

Total Synthesis of Albomycin o2

The following is a generalized procedure based on the reported total synthesis of albomycins.
[3][10] For detailed experimental procedures and characterization data, refer to the original
publication.

Key Steps:

o Synthesis of the Thionucleoside Core: The synthesis involves multiple steps, including the
formation of the thiofuranose ring and the introduction of the modified pyrimidine base.

o Synthesis of the Siderophore Moiety: The protected tripeptide siderophore is synthesized
through standard peptide coupling reactions.

o Coupling of the Thionucleoside and Siderophore: The thionucleoside and siderophore
fragments are coupled to form the protected albomycin.

» Deprotection: A series of deprotection steps are carried out to yield the final albomycin
product.

Example Reaction Conditions for Final Coupling and Deprotection:

o Coupling: The thionucleoside and tetrapeptide fragments are condensed using a coupling
agent such as HATU in the presence of a base like DIPEA in DMF at -15 °C.[3]

o Deprotection: The protecting groups are removed in a stepwise manner. For example, a
PMB group can be removed oxidatively with CAN, followed by acid-catalyzed removal of
other protecting groups, and finally, base-catalyzed hydrolysis of esters. The final product is
often purified by size-exclusion chromatography (e.g., Sephadex G-15).[3][10]

Structure Elucidation by NMR Spectroscopy

The structure of albomycin and its synthetic intermediates is typically confirmed using a
combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance
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(NMR) spectroscopy techniques.[14][15][16]

General NMR Experimental Workflow:

o Sample Preparation: Dissolve a small amount of the purified compound in a suitable
deuterated solvent (e.g., D20, DMSO-de).

e 1D NMR: Acquire *H and 3C NMR spectra to identify the types and number of protons and
carbons in the molecule.

e 2D NMR:

[¢]

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within
individual amino acid residues and the sugar moiety.

o HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons
and carbons.

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations
between protons and carbons, which is crucial for connecting different structural
fragments.

o NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of
protons, aiding in the determination of stereochemistry and conformation.

o Data Analysis: Integrate and analyze the spectral data to assemble the complete structure of
the molecule.

X-ray Crystallography of Albomycin in Complex with
FhuA

This protocol provides a general outline for the crystallization and structure determination of the
FhuA-albomycin complex, based on published methods.[11][17][18]

Procedure:

» Protein Expression and Purification: Express and purify the FhuA protein.
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Complex Formation: Co-crystallize FhuA with albomycin.

Crystallization: Use the hanging drop vapor diffusion technique. Mix the FhuA-albomycin
complex solution with a reservoir solution containing a precipitant (e.g., PEG).

X-ray Diffraction Data Collection: Mount the crystals in cryoloops, flash-freeze in liquid
nitrogen, and collect diffraction data using a synchrotron radiation source.

Structure Determination and Refinement: Process the diffraction data and solve the crystal
structure using molecular replacement with a known FhuA structure as a model. Refine the
model against the experimental data.

Seryl-tRNA Synthetase (SerRS) Inhibition Assay

This assay is used to determine the inhibitory activity of albomycin's active warhead (SB-
217452) against SerRS. The protocol is based on the ATP-32PPi exchange assay and
aminoacylation assay.[2][19]

ATP-32PPj Exchange Assay:

Prepare a reaction mixture containing the SerRS enzyme, serine, ATP, and 32P-labeled
pyrophosphate (32PPi) in a suitable buffer.

Initiate the reaction by adding the enzyme.
Incubate the reaction at a specific temperature for a defined time.

Stop the reaction and measure the amount of [32P]JATP formed, which is proportional to the
enzyme activity.

Perform the assay in the presence of varying concentrations of the inhibitor (SB-217452) to
determine the ICso value.

Aminoacylation Assay:

e Prepare a reaction mixture containing the SerRS enzyme, [3H]-serine, ATP, and tRNA in a
suitable buffer.
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« Initiate the reaction by adding the enzyme.
» Incubate the reaction and then precipitate the tRNA.

o Measure the amount of radiolabeled serine attached to the tRNA, which reflects the
enzyme's activity.

o Determine the ICso of the inhibitor by performing the assay with different concentrations of
SB-217452.[20] The ICso of SB-217452 against S. aureus SerRS is approximately 8 nM.[19]
[21]

Conclusion

Albomycin remains a highly promising lead compound for the development of new antibiotics,
particularly in an era of increasing antimicrobial resistance. Its unique "Trojan horse"
mechanism of action allows it to bypass common resistance mechanisms and effectively target
a crucial intracellular enzyme. The detailed structural, chemical, and biological information,
along with the experimental protocols provided in this guide, offer a valuable resource for
researchers and drug developers working to harness the therapeutic potential of albomycin
and its analogs. Further research into the structure-activity relationships and optimization of its
pharmacokinetic properties will be crucial in translating the promise of albomycin into a
clinically effective therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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